

Validating On-Target Effects of SARM1 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Sarm1-IN-2*

Cat. No.: *B12404141*

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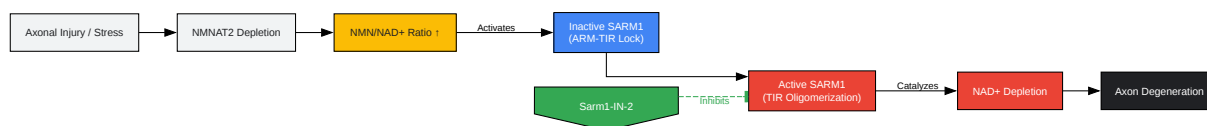
For Researchers, Scientists, and Drug Development Professionals

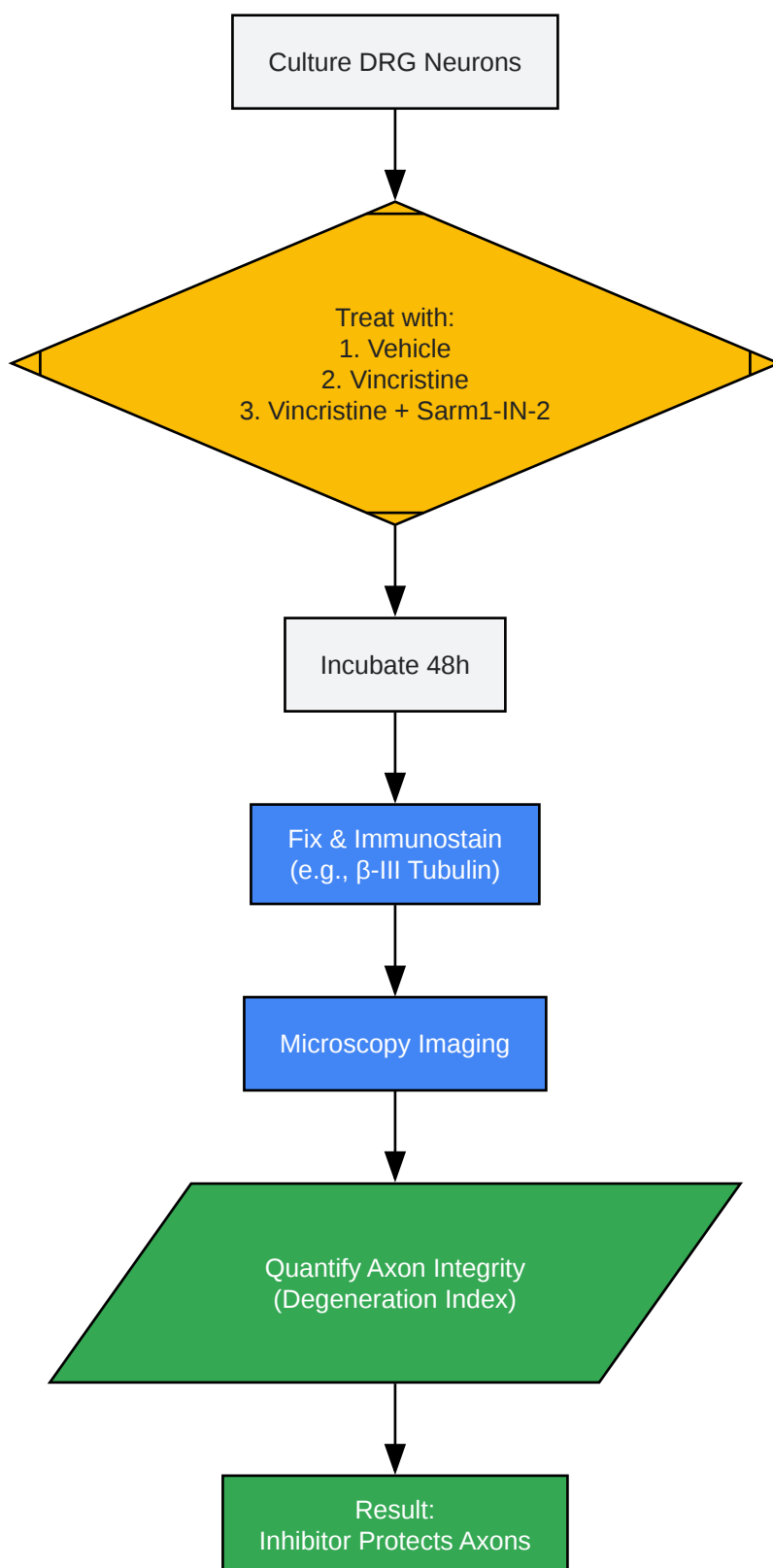
Sterile Alpha and Toll/Interleukin Receptor motif-containing 1 (SARM1) has been identified as a central executioner of programmed axon degeneration, making it a prime therapeutic target for a range of neurodegenerative diseases and injuries, including peripheral neuropathy, traumatic brain injury, and glaucoma.[1][2][3][4] The activation of SARM1's intrinsic NAD⁺ hydrolase activity leads to a rapid depletion of cellular NAD⁺, initiating a metabolic crisis that culminates in axonal destruction.[3][5][6]

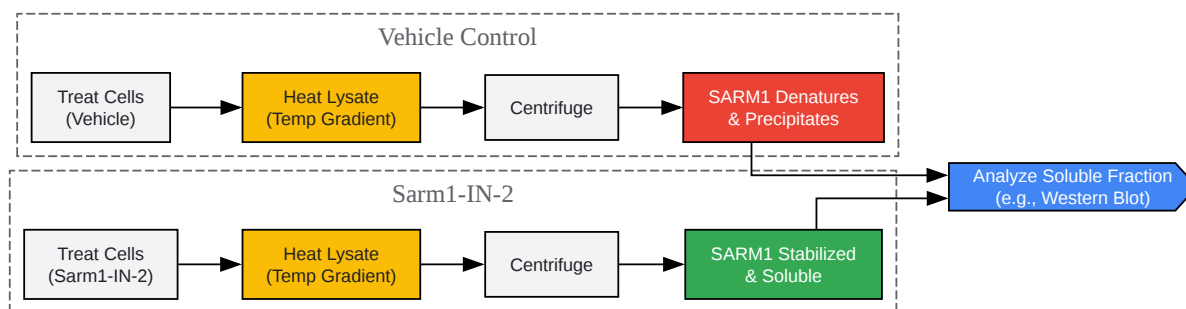
The development of potent and specific SARM1 inhibitors is a key focus of neuroprotective drug discovery. Validating that a candidate inhibitor, such as the representative compound "**Sarm1-IN-2**," achieves its therapeutic effect through direct engagement and modulation of SARM1 is critical. This guide provides a comparative overview of essential experimental methodologies for confirming on-target effects, supported by data on known SARM1 inhibitors.

SARM1 Signaling Pathway

Upon neuronal injury, the levels of the NAD⁺ precursor, nicotinamide mononucleotide (NMN), rise while NAD⁺ levels decrease.[5][7][8] This increased NMN/NAD⁺ ratio causes NMN to displace NAD⁺ from an allosteric site on SARM1's autoinhibitory ARM domain, triggering a conformational change.[5][7][9][10] This activation allows the catalytic TIR domains to oligomerize and exert their NADase activity, depleting axonal NAD⁺ and producing metabolites like cADPR, which leads to metabolic collapse and axon fragmentation.[5][6][11][12]







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